POLYAMINOPROPYL BIGUANIDE

Übersicht

Beschreibung

Polyaminopropyl Biguanide (PAPB) is a chemical biocide which is a polymer utilized in a wide variety of antimicrobial applications. It is used as a preservative in cosmetics, personal care products, fabric softeners, contact lens solutions, hand washes, and more .

Synthesis Analysis

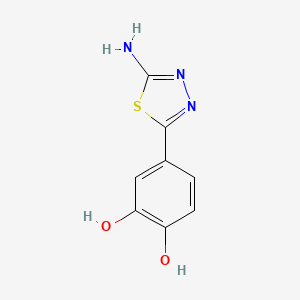

PAPB is synthesized via the polycondensation of hexamethylenediamine and dicyanamide . It is a polymer or oligomer where biguanide functional groups are connected by propyl hydrocarbon chains .

Molecular Structure Analysis

The molecular formula of PAPB is (CH2)6 - [C8H18N5Cl]n [C7H16N3Cl]m - terminal function where the possible terminal functions are - NH2 (amine), - C2H3N4 (cyanoguanide), - CH5N3Cl (guanidine). The range average m+n is 2-40, 11 and the percentage of biguanide is 90.8 - 91.9% .

Chemical Reactions Analysis

The traditional mechanism of action of these bactericidal biguanides is to disrupt the plasma membrane of a bacterial cell and eliminate the metabolic activity within the cell . PAPB creates space in the cytoplasmic membrane by associating with proteins, causing the bacteria membrane to become permeable .

Physical And Chemical Properties Analysis

PAPB is a polymer that, in its neat form (as hydrochloride salt), is a solid/powder with purity >94.2%. It is often marketed as an approximately 20% aqueous, preformulation solution .

Wissenschaftliche Forschungsanwendungen

Wound Antisepsis

Polihexanide is used as a topical antiseptic solution against wound biofilm . It has been found to be effective against biofilm formed by clinical strains of Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa . This makes it a valuable tool in the treatment of chronic wounds complicated with biofilm formed by pathogens .

Catheter Irrigation

Polihexanide has been used for catheter irrigation in patients with indwelling bladder catheters . It has been found to be safe and effective in preventing urinary tract infections and encrustations that can lead to catheter blockage .

Antimicrobial Textile Treatment

Polihexanide has been used in the treatment of healthcare uniforms to provide them with antimicrobial properties . The treated uniforms displayed non-specific antimicrobial properties and remained efficient even after use for 5 months .

Antiseptic in Cosmetic Products

Polihexanide is used as a preservative in cosmetic products . It is mostly bactericidal at 0.016–0.02% (1 h) and yeasticidal at 0.1% (5 min) . However, its safety in products that may be incidentally inhaled is yet to be determined .

Struggle Against Multidrug-Resistant Bacteria

Polihexanide’s physicochemical action on the bacterial envelope prevents or impedes the development of resistant bacterial strains . This makes it particularly suitable and useful in the struggle against multidrug-resistant bacteria .

Cell Culture Applications

1-(diaminomethylidene)-2-hexylguanidine is used in removing adherent cells from a culture surface . The concentration necessary to dislodge cells from their substrate is dependent primarily on the cell type and the age of the culture .

Antiseptic for Acute Traumatic Wounds

Lavasept® 0.04% has been used as an antiseptic agent for acute traumatic wounds . It has been found to be effective in reducing the risk of infection in such wounds .

Infection Control in Hospital Settings

Polyaminopropyl Biguanide has been used in hospital settings for infection control . It is used in a variety of applications other than cosmetics and is considered safe when used as a preservative in cosmetic spray formulations up to a concentration of 0.3% .

Wirkmechanismus

Target of Action

Polihexanide primarily targets microbial cell membranes . It interacts with the negatively charged components of these membranes, such as phospholipids and proteins .

Mode of Action

Polihexanide’s antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes . As a polymer carrying a positive charge, it can interact with the negatively charged components of microbial cell membranes . This interaction disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventually cell death .

Biochemical Pathways

Its primary mechanism of action involves the disruption of microbial cell membranes . This disruption can lead to a cascade of downstream effects, including the leakage of intracellular contents and cell death .

Pharmacokinetics

It is known that polihexanide is chemically stable , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of polihexanide’s action is the death of microbial cells . By disrupting the cell membrane, polihexanide causes the leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent.

Action Environment

Polihexanide is stable in water . Soil with any humic matter binds approximately 80% of polihexanide . These environmental factors can influence the action, efficacy, and stability of polihexanide.

Zukünftige Richtungen

A contact lens solution containing PAPB in combination with a borate buffer has been patented. The solution is disinfecting and preservative and has a broad spectrum of bactericidal and fungicidal activity at low concentrations coupled with very low toxicity when used with soft-type contact lenses .

Eigenschaften

IUPAC Name |

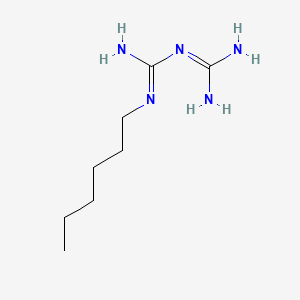

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vantocil | |

CAS RN |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of polyaminopropyl biguanide against microorganisms?

A1: Polyaminopropyl biguanide (PHMB) exerts its antimicrobial effect primarily by disrupting the cytoplasmic membrane of microorganisms. [, , , , ] This interaction leads to leakage of cellular contents and ultimately cell death. [] While highly effective against bacteria, research suggests its efficacy against Acanthamoeba cysts may be limited, emphasizing the importance of adequate disinfection protocols. [, ]

Q2: Are there concerns about bacterial resistance developing against PHMB?

A2: While PHMB is generally effective against a broad range of bacteria, some studies have shown the emergence of resistance, particularly in Pseudomonas aeruginosa strains isolated from contact lens-related keratitis cases. [] Further research is crucial to understand and address potential resistance mechanisms.

Q3: What are the main applications of polyaminopropyl biguanide?

A3: Polyaminopropyl biguanide is primarily used as a preservative in various products, including cosmetics and personal care products. [, ] It is also incorporated into contact lens solutions for its disinfectant properties. [, , , , , ] Other applications include its use in mouthwashes for its antifungal and anti-biofilm activity against Candida albicans. []

Q4: What are the implications of polyaminopropyl biguanide accumulating in contact lenses?

A4: Studies show that PHMB can accumulate in contact lenses over time, leading to a reduction in its bactericidal activity in the solution. [] This highlights the importance of adhering to recommended lens replacement schedules and proper lens case hygiene to ensure optimal disinfection.

Q5: Are there any known allergic reactions to polyaminopropyl biguanide?

A5: Yes, contact allergy to polyaminopropyl biguanide has been reported. [] While the frequency is currently unknown, it is important for clinicians to be aware of this potential allergy when diagnosing contact dermatitis.

Q6: How does the formulation of polyaminopropyl biguanide impact its efficacy?

A6: The efficacy of PHMB can be influenced by the presence of other ingredients in a formulation. For example, studies have shown that ethyl-6-O-decanoyl glucoside (EDG) can enhance the bactericidal effect of chlorhexidine (CHX) when used in combination. [] Similarly, certain combinations of disinfectants in multipurpose contact lens solutions can exhibit synergistic effects, enhancing their overall efficacy. []

Q7: What is the role of carboxymethylcellulose in mitigating corneal staining induced by polyhexanide-based solutions?

A7: Carboxymethylcellulose (CMC) is believed to neutralize the cationic properties of polyhexanides, like PHMB, thereby reducing their potential to cause corneal staining. [] This neutralization mechanism makes CMC-containing pre-application drops a promising strategy for mitigating this side effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.